molecular formula C9H8BrFO B11876769 1-(3-Bromo-2-fluorophenyl)propan-1-one CAS No. 1261680-61-8

1-(3-Bromo-2-fluorophenyl)propan-1-one

Cat. No.: B11876769
CAS No.: 1261680-61-8
M. Wt: 231.06 g/mol
InChI Key: UZLUQFDXNPIPGV-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO It is a derivative of propiophenone, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-2-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-fluoropropiophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phenylpropanones.

    Reduction: 1-(3-Bromo-2-fluorophenyl)propan-1-ol.

    Oxidation: 3-Bromo-2-fluorobenzoic acid.

Scientific Research Applications

1-(3-Bromo-2-fluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2-fluorophenyl)propan-1-one
  • 1-(3-Bromo-4-fluorophenyl)propan-1-one
  • 1-(3-Bromo-2-chlorophenyl)propan-1-one

Uniqueness

1-(3-Bromo-2-fluorophenyl)propan-1-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

CAS No.

1261680-61-8

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-(3-bromo-2-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H8BrFO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2H2,1H3

InChI Key

UZLUQFDXNPIPGV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)Br)F

Origin of Product

United States

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